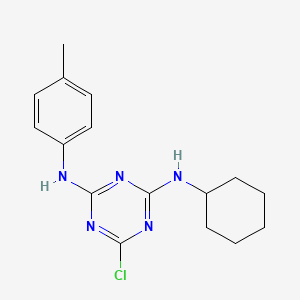![molecular formula C29H29NO8S3 B11509262 dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509262.png)
dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, ethoxy, and sulfanyl groups
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. One of the key starting materials is 3,5-dimethoxybenzoyl chloride, which undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of aluminum chloride (AlCl3) via a 1,2-methyl shift . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to bind to different sites on these targets, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering the conformation of target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
3,5-Dimethoxybenzoyl chloride: Used in similar synthetic routes.
3,4-Dimethoxybenzoyl chloride: Another compound with methoxy groups that can undergo similar reactions.
3,5-Dimethylbenzoyl chloride: Shares structural similarities but lacks the sulfanyl and ethoxy groups.
Properties
Molecular Formula |
C29H29NO8S3 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3,5-dimethoxybenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO8S3/c1-8-38-16-9-10-20-19(14-16)21(28-40-22(26(32)36-6)23(41-28)27(33)37-7)24(39)29(2,3)30(20)25(31)15-11-17(34-4)13-18(12-15)35-5/h9-14H,8H2,1-7H3 |
InChI Key |
BAMDSRDPHUFIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11509190.png)
![6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509194.png)
![Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11509195.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11509200.png)

![2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11509224.png)
![1-(4-chlorophenyl)-2-[(5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11509227.png)
![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11509233.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B11509239.png)
![3,4-diamino-N,N'-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11509240.png)
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11509245.png)
![6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11509252.png)
![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11509261.png)
